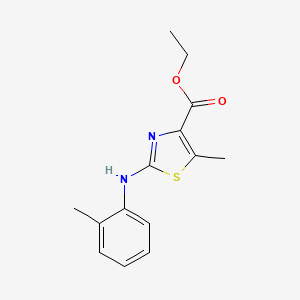

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester

CAS No.: 1712613-27-8

Cat. No.: VC3027639

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1712613-27-8 |

|---|---|

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 276.36 g/mol |

| IUPAC Name | ethyl 5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)19-14(16-12)15-11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,15,16) |

| Standard InChI Key | BYPPKPVEJRLTPZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2C)C |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2C)C |

Introduction

Chemical Identity and Structural Characteristics

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester is a thiazole derivative containing a five-membered heterocyclic structure with sulfur and nitrogen atoms. The compound is characterized by the presence of a methyl group at position 5, an ethyl carboxylate group at position 4, and an o-tolylamino group at position 2 of the thiazole ring. Its complete chemical identification parameters are presented in Table 2.1.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1712613-27-8 |

| Molecular Formula | C₁₄H₁₆N₂O₂S |

| Molecular Weight | 276.36 g/mol |

| IUPAC Name | ethyl 5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)19-14(16-12)15-11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,15,16) |

| Standard InChIKey | BYPPKPVEJRLTPZ-UHFFFAOYSA-N |

| PubChem Compound ID | 113532852 |

This compound belongs to the class of organic esters derived from carboxylic acids, formed through the reaction between carboxylic acids and alcohols. The presence of the thiazole ring creates a unique electronic distribution that influences its chemical reactivity and biological interactions. The o-tolylamino group at position 2 adds to the compound's structural complexity and contributes to its potential pharmaceutical properties.

Synthesis Methodologies

The synthesis of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester can be achieved through several approaches, with optimization of reaction parameters to enhance yield and purity.

Common Synthetic Routes

A typical synthesis approach involves the reaction of thiazole derivatives with appropriate carboxylic acids and alcohols under controlled conditions. The reaction parameters, including temperature, reaction time, and reactant concentrations, require careful optimization to maximize product yield and purity. This methodology leverages the reactivity of the thiazole ring and allows for selective functionalization at designated positions.

While direct synthesis information for this specific compound is limited in the provided search results, related compounds with similar structural features provide insights into potential synthetic pathways. For instance, benzofuran carboxylic acid derivatives synthesis as described in patent literature involves multi-step processes that could be adapted for thiazole-based compounds .

Spectroscopic Characterization and Analysis

Comprehensive characterization of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester relies on multiple spectroscopic techniques that provide structural confirmation and purity assessment.

Analytical Methods

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary technique for structural elucidation, providing detailed information about the carbon and hydrogen environments within the molecule. The thiazole ring protons, methyl groups, and ethyl ester signals present characteristic chemical shifts that confirm the compound's structure.

Infrared (IR) spectroscopy complements NMR analysis by identifying functional groups through characteristic absorption bands, particularly the ester carbonyl stretching frequency and N-H stretching of the amino group. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are diagnostic for the compound's structure.

Comparison with Related Compounds

Understanding 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester in the context of structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Other thiazole derivatives, such as those in the thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid family, demonstrate significant antibacterial and antitubercular effects. While structurally different, these compounds underscore the diverse therapeutic potential of thiazole-based compounds and provide context for understanding the potential applications of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester.

Structure-Activity Relationships

The precise positioning of functional groups on the thiazole ring significantly impacts biological activity. For example, the positioning of the methyl group at position 5 rather than position 4 (as in the related 4-methyl-2-o-tolylamino-thiazole-5-carboxylic acid ethyl ester) may alter receptor binding, enzyme inhibition properties, or other biological interactions . Such structure-activity relationships are critical for rational drug design and optimization of therapeutic candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume